molecular formula C20H14 B1210644 Cholanthrene CAS No. 479-23-2

Cholanthrene

Cat. No.: B1210644
CAS No.: 479-23-2
M. Wt: 254.3 g/mol
InChI Key: KVFJBIQWENJTDM-UHFFFAOYSA-N
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Description

Cholanthrene is a polycyclic aromatic hydrocarbon belonging to the class of phenanthrenes and derivatives. It is a tricyclic aromatic compound with three non-linearly fused benzene rings. This compound is known for its carcinogenic properties and has been extensively studied in the context of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholanthrene can be synthesized through the dehydrogenation of dehydronorcholene, a pentacyclic hydrocarbon obtained from the bile acid, deoxycholic acid. This process involves simple chemical transformations . Another method involves the synthesis from deoxycholic acid, a major secondary bile acid formed in the human colon by dehydroxylation of cholic acid .

Industrial Production Methods: Industrial production of this compound is not widely documented due to its carcinogenic nature. laboratory synthesis methods are well-established and involve high-performance liquid chromatography and gas-liquid chromatography-mass spectrometry for purification and analysis .

Chemical Reactions Analysis

Types of Reactions: Cholanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form water-soluble derivatives when metabolized in organ cultures of mouse and rat tissues .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur in the presence of reagents like sulfuric acid or nitric acid.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are often studied for their biological activities and carcinogenic properties .

Scientific Research Applications

Cholanthrene has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Cholanthrene is often compared with other polycyclic aromatic hydrocarbons such as benzanthracene and methylthis compound:

    Benzanthracene: Similar to this compound, benzanthracene is a polycyclic aromatic hydrocarbon with carcinogenic properties.

    Methylthis compound: This compound is a methylated derivative of this compound and is known for its high carcinogenic potency.

Uniqueness: this compound’s unique structure, with its three non-linearly fused benzene rings, contributes to its high reactivity and carcinogenic potential. Its ability to form DNA adducts and induce mutations makes it a valuable compound for studying the mechanisms of carcinogenesis and developing cancer therapies .

Comparison with Similar Compounds

  • Benzanthracene
  • Methylcholanthrene
  • 7,12-Dimethylbenzanthracene
  • 3-Methylthis compound

This compound remains a critical compound in scientific research, providing valuable insights into the mechanisms of carcinogenesis and the development of cancer therapies.

Properties

IUPAC Name

1,2-dihydrobenzo[j]aceanthrylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-7-16-13(4-1)8-10-17-18-11-9-14-5-3-6-15(20(14)18)12-19(16)17/h1-8,10,12H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFJBIQWENJTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
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DSSTOX Substance ID

DTXSID0073908
Record name Benz[j]aceanthrylene, 1,2-dihydro-
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Faintly yellow solid; [Merck Index]
Record name Cholanthrene
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Solubility

In water, 3.5X10-3 mg/L at 25 °C, Insoluble in water, Soluble in benzene, xylene, toluene; slightly soluble in methanol. Insoluble in water, Soluble in ethanol, benzene, acetic acid, ligroin, toluene
Record name Cholanthrene
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Vapor Pressure

0.00000007 [mmHg]
Record name Cholanthrene
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Color/Form

Faintly yellow plates from benzene + ether, Pale yellow leaflets from benzene-alcohol, Pale yellow leaflets of pentacyclic hydrocarbons

CAS No.

479-23-2
Record name 1,2-Dihydrobenz[j]aceanthrylene
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Record name Cholanthrene
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Record name Benz[j]aceanthrylene, 1,2-dihydro-
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Record name CHOLANTHRENE
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Record name Cholanthrene
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Melting Point

170.4 °C
Record name Cholanthrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2809
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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